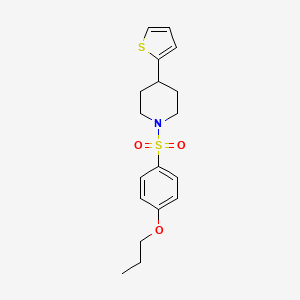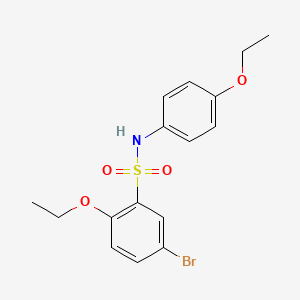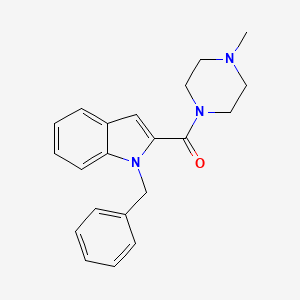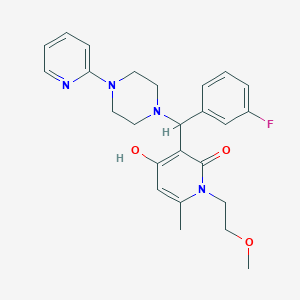![molecular formula C22H14ClN7O B2923971 6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891116-92-0](/img/structure/B2923971.png)
6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a triazole ring, and a pyridazine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple ring structures .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
6-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide and related compounds have been explored in various synthetic pathways, demonstrating their utility in creating novel pyridine and fused pyridine derivatives. These compounds have shown promise in molecular docking studies targeting specific proteins, such as GlcN-6-P synthase, highlighting their potential in drug discovery and development processes. The synthesis routes often involve reactions with different chemical entities, resulting in a range of derivatives that exhibit antimicrobial and antioxidant activities, indicating their broad therapeutic potential (Flefel et al., 2018).
Biological Activities
Compounds featuring the core structure of this compound have been characterized for their antibacterial and insecticidal activities. The synthesis of these compounds and their derivatives has led to significant findings in their biological efficacy, offering insights into their possible applications in treating bacterial infections and as potential insecticides (Holla et al., 2006).
Structural Analysis and Theoretical Studies
The structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, of compounds similar to this compound, has provided deep insights into their chemical properties and interactions. These studies help in understanding the molecular basis of their biological activities and can guide the design of more effective therapeutic agents. Such analyses contribute to the foundational knowledge necessary for advancing these compounds in pharmaceutical research (Sallam et al., 2021).
Antimicrobial and Antioxidant Evaluation
Research into the antimicrobial and antioxidant properties of triazolo-pyridazine derivatives, including those similar to the specified compound, has shown significant potential. These studies provide a foundation for developing new drugs with enhanced efficacy against microbial pathogens and oxidative stress, underscoring the versatile applications of these compounds in medicinal chemistry and therapy (Patel & Shaikh, 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds, which share a similar structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound might affect multiple biochemical pathways.
Result of Action
It’s known that triazole compounds can show a wide range of biological activities . This suggests that the compound might have various molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-19-8-6-16(13-25-19)22(31)26-17-5-1-3-14(11-17)18-7-9-20-27-28-21(30(20)29-18)15-4-2-10-24-12-15/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQPJZIHQYBSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2923888.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2923890.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2923892.png)

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2923898.png)

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)
![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)
![2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2923905.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,5-dimethylbenzoate](/img/structure/B2923909.png)

![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2923911.png)
